An In-depth Technical Guide to the Chemical Properties of 5-Acetylisoxazole-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 5-Acetylisoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-Acetylisoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust theoretical framework by leveraging extensive data from its close structural analog, 5-Methylisoxazole-3-carboxylic acid. The document elucidates the core physicochemical characteristics, spectroscopic signatures, and reactivity of the isoxazole-3-carboxylic acid scaffold. Furthermore, it offers expert insights into the anticipated influence of the 5-acetyl substituent on these properties, grounded in fundamental principles of organic chemistry. Detailed synthetic strategies and potential reaction pathways are presented to empower researchers in the synthesis and application of this and related compounds.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a privileged five-membered heterocycle that is a cornerstone in modern medicinal chemistry.[1] Its unique electronic and structural features contribute to a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Compounds incorporating the isoxazole moiety are integral to a number of approved therapeutic agents. The versatility of the isoxazole ring system, coupled with the reactivity of appended functional groups, makes it a highly attractive scaffold for the design of novel drug candidates. This guide focuses on 5-Acetylisoxazole-3-carboxylic acid, a derivative with potential as a versatile building block in the synthesis of more complex bioactive molecules.
Core Molecular Structure and Physicochemical Properties
The foundational structure of the target molecule is the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts specific electronic and steric characteristics that govern its chemical behavior.[2] The molecule is further functionalized with a carboxylic acid at the 3-position and an acetyl group at the 5-position.
To establish a baseline for the physicochemical properties of 5-Acetylisoxazole-3-carboxylic acid, we will first consider the well-characterized analog, 5-Methylisoxazole-3-carboxylic acid (CAS No. 3405-77-4).
Table 1: Physicochemical Properties of 5-Methylisoxazole-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | |
| Molecular Weight | 127.10 g/mol | |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | 106-110 °C (lit.) | |
| Functional Groups | Carboxylic acid, Isoxazole | |
| InChI Key | BNMPIJWVMVNSRD-UHFFFAOYSA-N |
Based on the substitution of a methyl group with an acetyl group, we can predict the following for 5-Acetylisoxazole-3-carboxylic acid :
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Molecular Formula : C₆H₅NO₄
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Molecular Weight : Approximately 155.11 g/mol
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Polarity and Solubility : The acetyl group is more polar than a methyl group, which would be expected to increase the overall polarity of the molecule. This may lead to enhanced solubility in polar organic solvents.
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Melting Point : The introduction of the polar acetyl group and the potential for increased intermolecular interactions could result in a higher melting point compared to the 5-methyl analog.
Caption: Comparative structures of 5-Methylisoxazole-3-carboxylic acid and the target compound.
Synthesis of 5-Substituted Isoxazole-3-carboxylic Acids
The construction of the isoxazole ring is most commonly achieved via a [2+3] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[4] This powerful and versatile method typically involves the reaction of a nitrile oxide with an alkyne or an alkene.[4]
Proposed Synthetic Pathway for 5-Acetylisoxazole-3-carboxylic acid
A plausible synthetic route to 5-Acetylisoxazole-3-carboxylic acid would involve the cycloaddition of a nitrile oxide with an appropriately substituted alkyne. The following diagram outlines a conceptual synthetic workflow.
Caption: A conceptual workflow for the synthesis of the target compound.
Experimental Protocol: General Procedure for Isoxazole Synthesis via Cycloaddition
The following is a generalized protocol for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for the synthesis of the target compound.[5]
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Preparation of the Nitrile Oxide Precursor : A suitable oxime is prepared from the corresponding aldehyde or ketone and hydroxylamine.
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In Situ Generation of the Nitrile Oxide : The oxime is treated with a mild oxidizing agent (e.g., sodium hypochlorite) in a suitable solvent to generate the nitrile oxide in situ.
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Cycloaddition Reaction : The alkyne is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is typically stirred at room temperature until completion.
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Work-up and Purification : The reaction mixture is worked up by extraction and purified by column chromatography to yield the desired isoxazole.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 5-Acetylisoxazole-3-carboxylic acid
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | Singlet ~2.5-2.7 ppm (3H, -COCH₃), Singlet ~7.0-7.5 ppm (1H, isoxazole H-4), Broad singlet >10 ppm (1H, -COOH) | The acetyl protons will appear as a singlet. The isoxazole proton will be a singlet. The carboxylic acid proton will be a broad singlet at a downfield chemical shift. |
| ¹³C NMR | ~25-30 ppm (-COCH₃), ~110-115 ppm (isoxazole C-4), ~160-165 ppm (isoxazole C-3), ~170-175 ppm (isoxazole C-5), ~165-170 ppm (-COOH), ~190-195 ppm (-COCH₃) | The acetyl carbonyl carbon will be significantly downfield. The isoxazole carbons will have characteristic chemical shifts. |
| IR (cm⁻¹) | ~3200-2500 (broad, O-H stretch), ~1720-1740 (C=O stretch, carboxylic acid), ~1690-1710 (C=O stretch, acetyl ketone), ~1600, ~1500 (C=C and C=N stretch) | The spectrum will be dominated by the broad carboxylic acid O-H stretch and two distinct carbonyl stretching frequencies.[6] |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ~154.0 | The primary ion observed in negative ion mode ESI would be the deprotonated molecule. |
Chemical Reactivity
The reactivity of 5-Acetylisoxazole-3-carboxylic acid is dictated by its three key functional components: the isoxazole ring, the carboxylic acid group, and the acetyl group.
Reactions of the Isoxazole Ring
Five-membered aromatic heterocycles undergo electrophilic substitution, with a general reactivity order of pyrrole > furan > thiophene > benzene.[7] The isoxazole ring is generally less reactive towards electrophilic substitution than these due to the presence of the electronegative nitrogen and oxygen atoms.
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Electrophilic Aromatic Substitution : Substitution, if it occurs, would be expected at the C-4 position. However, the presence of two electron-withdrawing groups (acetyl and carboxylic acid) will significantly deactivate the ring towards electrophilic attack.
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Ring-Opening Reactions : The N-O bond of the isoxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation can lead to the opening of the isoxazole ring to form β-enaminones.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the 3-position can undergo typical reactions of this functional group:
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Esterification : Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.[5]
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Amide Formation : Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine will form an amide.
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Decarboxylation : Under harsh thermal conditions, the carboxylic acid group may be removed.
Reactions of the Acetyl Group
The acetyl group at the 5-position introduces a reactive carbonyl center:
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Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
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Oxidation : Strong oxidizing agents could potentially cleave the acetyl group.
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Alpha-Halogenation : The methyl group of the acetyl moiety can be halogenated under acidic or basic conditions.
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Condensation Reactions : The α-protons are acidic and can participate in aldol-type condensation reactions.
Caption: Predicted key reaction pathways for the target compound.
Conclusion and Future Outlook
5-Acetylisoxazole-3-carboxylic acid represents a promising, albeit underexplored, building block for synthetic and medicinal chemistry. This guide has provided a comprehensive theoretical framework for its chemical properties by drawing on extensive data from its close analog, 5-Methylisoxazole-3-carboxylic acid, and fundamental principles of organic chemistry. The presented synthetic strategies and predicted reactivity profiles offer a solid foundation for researchers to begin experimental work with this versatile molecule. Further empirical studies are warranted to fully elucidate its properties and unlock its potential in the development of novel therapeutics and functional materials.
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